

Methyl 4-(4-oxobutyl)benzoate physical and chemical properties

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Compound of Interest

Compound Name: Methyl 4-(4-oxobutyl)benzoate

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An In-depth Technical Guide to Methyl 4-(4-oxobutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **Methyl 4-(4-oxobutyl)benzoate**. This bifunctional molecule serves as a significant intermediate in the synthesis of complex pharmaceutical compounds, most notably the anticancer agent Pemetrexed.

Core Physical and Chemical Properties

Methyl 4-(4-oxobutyl)benzoate is a solid organic compound characterized by the presence of both a methyl ester and a ketone functional group. These features make it a versatile building block in organic synthesis.

Property	Value
Molecular Formula	C ₁₂ H ₁₄ O ₃ [1]
Molecular Weight	206.24 g/mol [1]
CAS Number	106200-41-3 [1]
Appearance	White powder or clear colorless oil
Melting Point	76.5-78 °C
Boiling Point	131 °C at <1 Torr
Density	1.082 ± 0.06 g/cm ³ (Predicted)
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol
Storage	Hygroscopic, store in a refrigerator under an inert atmosphere.
SMILES	<chem>COC(=O)C1=CC=C(C=C1)CCCC=O</chem> [1]
InChI	InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 [1]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **Methyl 4-(4-oxobutyl)benzoate**. While specific peak data is not enumerated here, comprehensive 1D NMR (¹³C), Mass Spectrometry (GC-MS), and Infrared (IR) spectra are available for review in the PubChem database.[\[1\]](#)

- ¹H and ¹³C NMR Spectroscopy: These techniques are essential for elucidating the carbon-hydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the ester and the ketone, as well as C-H and C=C bonds of the aromatic ring.

- Mass Spectrometry: This analysis provides information on the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

The synthesis of **Methyl 4-(4-oxobutyl)benzoate** can be achieved through various methods, with the Heck reaction being a notable example.[\[2\]](#)

Synthesis via Heck Reaction[\[2\]](#)

This protocol, adapted from patent literature for Pemetrexed intermediates, outlines a common method for the preparation of **Methyl 4-(4-oxobutyl)benzoate**.[\[2\]](#)

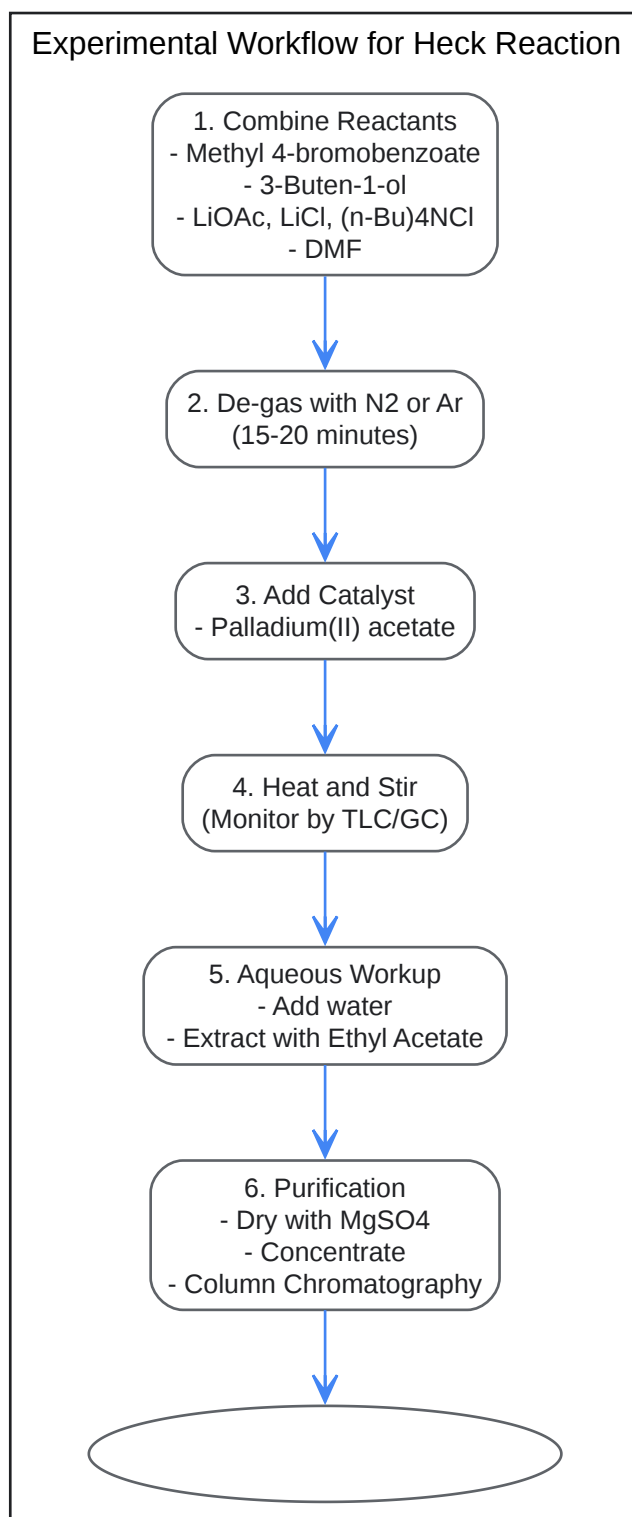
Materials:

- Methyl 4-bromobenzoate
- 3-Buten-1-ol
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Lithium acetate (LiOAc)
- Lithium chloride (LiCl)
- Tetrabutylammonium chloride ($(\text{n-Bu})_4\text{NCl}$)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate

Procedure:

- To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

- Add 3-buten-1-ol (1.5 equivalents) to the mixture.
- De-gas the mixture with nitrogen or argon for 15-20 minutes.
- Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.



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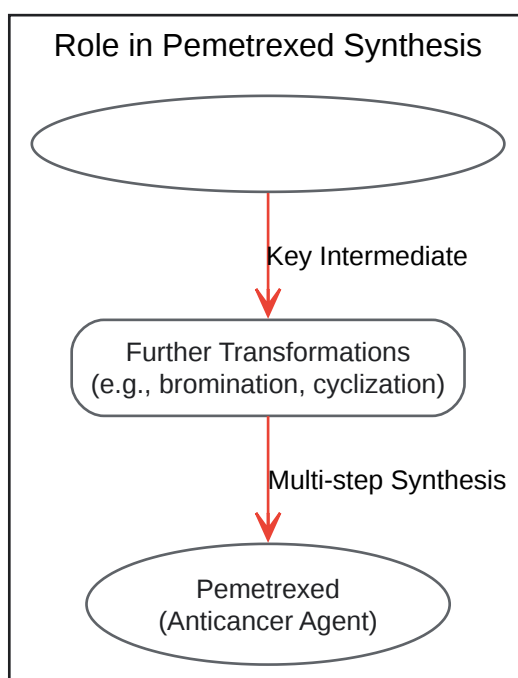
Caption: Workflow for the synthesis of **Methyl 4-(4-oxobutyl)benzoate**.

Chemical Reactivity and Applications

The chemical reactivity of **Methyl 4-(4-oxobutyl)benzoate** is defined by its two primary functional groups: the methyl ester and the terminal aldehyde (from the oxobutyl group). This bifunctionality allows for a range of chemical transformations.

The most significant application of this compound is its role as a key intermediate in the multi-step synthesis of Pemetrexed.[2] Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers.

The ketone group can undergo reactions typical of carbonyls, such as reduction to an alcohol or participation in condensation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid. A brominated derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is also a key intermediate where the bromine atom is susceptible to nucleophilic substitution, and the ketone group can be used in further transformations to construct the pyrrolopyrimidine core of Pemetrexed.



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Caption: Role of **Methyl 4-(4-oxobutyl)benzoate** in Pemetrexed synthesis.

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References

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